molecular formula C32H50O B14460366 1-Decyl-2-(2-decylphenoxy)benzene CAS No. 69834-18-0

1-Decyl-2-(2-decylphenoxy)benzene

Cat. No.: B14460366
CAS No.: 69834-18-0
M. Wt: 450.7 g/mol
InChI Key: KCMJNRMKQPMWAM-UHFFFAOYSA-N
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Description

1-Decyl-2-(2-decylphenoxy)benzene is a substituted aromatic compound featuring a benzene ring with two decyl chains: one directly attached to the benzene ring at position 1 and another via a phenoxy group at position 2. The structure combines hydrophobic decyl chains with a rigid aromatic core, making it relevant for applications in surfactant chemistry, lubrication, or materials science.

Properties

CAS No.

69834-18-0

Molecular Formula

C32H50O

Molecular Weight

450.7 g/mol

IUPAC Name

1-decyl-2-(2-decylphenoxy)benzene

InChI

InChI=1S/C32H50O/c1-3-5-7-9-11-13-15-17-23-29-25-19-21-27-31(29)33-32-28-22-20-26-30(32)24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24H2,1-2H3

InChI Key

KCMJNRMKQPMWAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCCC

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-2-(2-decylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with decyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attaches to the benzene ring .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or ionic liquids can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-2-(2-decylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: AlCl3 as a catalyst for Friedel-Crafts reactions.

Major Products Formed:

Scientific Research Applications

1-Decyl-2-(2-decylphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Decyl-2-(2-decylphenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s decyl groups and phenoxy group can influence its reactivity and binding affinity to various substrates. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack by the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylbenzene (C₆H₅C₂H₅)

  • Structure : A benzene ring with a single ethyl group.
  • Key Differences: Substituent Size: Ethylbenzene has a short ethyl chain, whereas 1-decyl-2-(2-decylphenoxy)benzene features long decyl chains (10 carbons), significantly increasing hydrophobicity and molecular weight (~428.7 g/mol vs. 106.16 g/mol for ethylbenzene). Reactivity: Ethylbenzene undergoes dehydrogenation to styrene (used in polymer production) , while the bulky decyl groups in the target compound may hinder similar reactions due to steric effects. Applications: Ethylbenzene is a precursor to polystyrene, while the target compound’s structure suggests utility in nonpolar solvents or as a surfactant component.

1-Acetyl-3-hexanoylbenzimidazole-2-thione

  • Structure: A benzimidazole derivative with acetyl and hexanoyl substituents .
  • Key Differences: Electronic Effects: The benzimidazole core introduces nitrogen atoms, enabling hydrogen bonding and enzyme inhibition (e.g., hyaluronidase inhibition). In contrast, the benzene-phenoxy-decyl structure lacks polarizable heteroatoms, limiting biological interactions. Solubility: The target compound’s decyl chains enhance lipid solubility compared to the mixed polar/nonpolar substituents in the benzimidazole derivative.

Decylphosphonic Acid (C₁₀H₂₁PO₃H₂)

  • Structure : A decyl chain linked to a phosphonic acid group.
  • Key Differences: Acidity/Functionality: Decylphosphonic acid’s phosphonic group enables metal chelation and surface modification, unlike the nonpolar aromatic target compound. Applications: Used in corrosion inhibition and nanotechnology, whereas this compound may serve as a lubricant additive or stabilizing agent in emulsions .

Electronic and Structural Analysis

Substituent Effects

  • Hydrophobicity: The decyl chains dominate the compound’s behavior, reducing water solubility and increasing compatibility with nonpolar matrices.
  • Steric Hindrance: The phenoxy-decyl group at position 2 may restrict rotational freedom, affecting packing in solid states and interaction with other molecules.

Comparison of Key Properties

Property This compound Ethylbenzene Decylphosphonic Acid
Molecular Weight (g/mol) ~428.7 106.16 222.25
Solubility Insoluble in water, soluble in hydrocarbons Miscible with organic solvents Soluble in polar aprotic solvents
Boiling Point (°C) Estimated >300 (decomposition) 136 Decomposes before boiling
Key Functional Groups Aromatic, ether, alkyl chains Aromatic, alkyl Phosphonic acid, alkyl

Mechanistic Insights from Analogous Systems

  • Electron Stimulated Desorption (ESD): While the evidence focuses on benzene , substituting benzene with decylphenoxy groups would alter ESD behavior: Fragmentation Patterns: Heavier fragments (e.g., C₆H₅-decyl) may dominate over lighter ions (e.g., H⁺ or CH₃⁺) due to increased molecular stability and reduced desorption efficiency of large ions . Secondary Electron Interactions: The hydrophobic decyl chains could reduce electron scattering compared to pure benzene films, affecting anion/cation yield ratios .

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